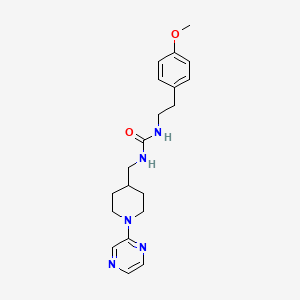
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS Number: 1396867-76-7) is a synthetic organic compound that belongs to the class of urea derivatives. Its complex structure, which includes a methoxyphenethyl group and a piperidine moiety substituted with a pyrazine ring, suggests potential biological activity that is of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is C20H27N5O2. The structural representation can be summarized as follows:
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy and pyrazine groups may enhance its affinity for specific targets, potentially modulating their activity.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. For instance, derivatives of piperidine and pyrazine are known to interact with the central nervous system and may possess analgesic or anti-inflammatory properties. The specific biological activities associated with this compound can include:
- Analgesic Effects : Potential modulation of pain pathways.
- Anti-inflammatory Properties : Possible inhibition of inflammatory mediators.
Case Studies
A study conducted on related compounds demonstrated their efficacy in pain management through modulation of opioid receptors. For instance, a compound similar in structure was shown to activate the μ-opioid receptor (MOR), suggesting that this compound could exhibit similar effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure | Analgesic effects via MOR activation |
| Compound B | Different substituents | Anti-inflammatory activity |
| Compound C | Piperidine derivative | CNS effects |
Synthesis and Characterization
The synthesis typically involves several steps, including:
- Formation of the Urea Linkage : Reacting the appropriate amines with carbonyl compounds.
- Introduction of Functional Groups : Utilizing nucleophilic substitutions to attach methoxyphenethyl and pyrazinyl groups.
These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-27-18-4-2-16(3-5-18)6-9-23-20(26)24-14-17-7-12-25(13-8-17)19-15-21-10-11-22-19/h2-5,10-11,15,17H,6-9,12-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXOAPZXKMWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














